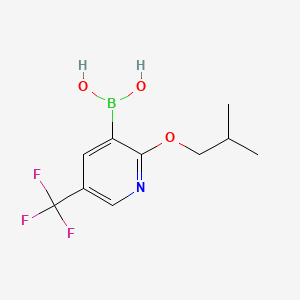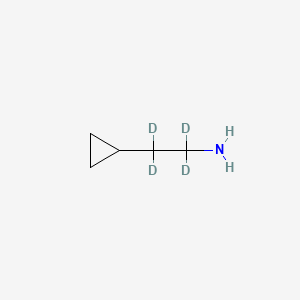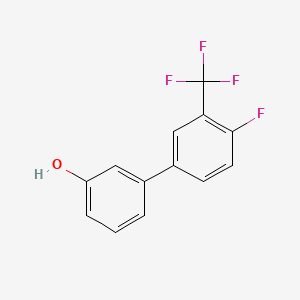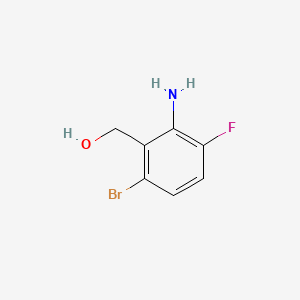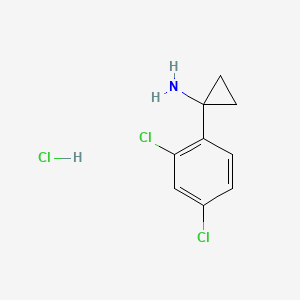
2-METHOXYETHANOL-1,1,2,2-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethanol, also known as methyl cellosolve, is an organic compound with the formula C3H8O2. It is mainly used as a solvent and is a clear, colorless liquid with an ether-like odor . It belongs to a class of solvents known as glycol ethers, which are notable for their ability to dissolve a variety of different types of chemical compounds and for their miscibility with water and other solvents .
Synthesis Analysis
2-Methoxyethanol can be formed by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . It is used as a solvent for many different purposes such as varnishes, dyes, and resins . It is also used as an additive in airplane deicing solutions .Molecular Structure Analysis
The molecular formula of 2-Methoxyethanol is C3H8O2 . It has a molar mass of 76.0944 .Chemical Reactions Analysis
In organometallic chemistry, 2-Methoxyethanol is commonly used for the synthesis of Vaska’s complex and related compounds such as carbonylchlorohydridotris (triphenylphosphine)ruthenium (II). During these reactions, the alcohol acts as a source of hydride and carbon monoxide .Physical And Chemical Properties Analysis
2-Methoxyethanol is a colorless liquid with an ether-like odor . It has a density of 0.965 g/cm3, a melting point of -85 °C, and a boiling point of 124 to 125 °C . It is miscible with water .Aplicaciones Científicas De Investigación
1. Toxicity and Biological Impact
2-Methoxyethanol (2-ME) has been researched for its toxicity effects, particularly on the hormonal system and insulin resistance. A study investigated its impact on blood glucose, nitrite levels, and damage to the Langerhans island of mice, revealing an increase in blood glucose levels and a decrease in nitric oxide when treated with 2-ME (Darmanto et al., 2018).
2. Chemical Ionization and Reaction Studies
2-Methoxyethanol has been used in chemical ionization studies. It produces various reagent ions, which have been observed to react with different compounds, forming adduct ions. This includes reactions with ketones, aldehydes, alcohols, and phenols, indicating its potential utility in analytical chemistry (Pakarinen & Vainiotalo, 1996).
3. Hydrogen Production via Steam Reforming
An experimental study highlighted the use of 2-methoxyethanol in catalytic membrane reactors for producing pure hydrogen via steam reforming. This positions 2-methoxyethanol as a promising source for hydrogen production, demonstrating high efficiency and complete fuel conversion (Hedayati & Llorca, 2017).
4. Distillation Processes
2-Methoxyethanol has been evaluated as a potential entrainer in extractive distillation processes, particularly in water-alcohol mixtures. The study explored its capability to break azeotropes formed in ethanol-water and 1-propanol-water systems (Pla-Franco et al., 2013).
5. Molecular Interaction Studies
Research has been conducted on the volumetric and dielectric behavior of 2-methoxyethanol in binary liquid mixtures, providing insights into its interaction with other compounds like dimethylsulfoxide. This includes studies on densities, relative permittivities, and the formation of intermolecular complexes, valuable for understanding solvent-solute interactions (Kinart et al., 2002).
6. Gas Sensing Applications
2-Methoxyethanol has been used in the synthesis of Y2O3-ZnO nanocomposites for enhancing room temperature gas sensing performance. These sensors have shown high response, selectivity, and stability towards 2-methoxyethanol, making them suitable for monitoring its presence in various applications (Shruthi, Jayababu, & Reddy, 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
138667-25-1 |
|---|---|
Nombre del producto |
2-METHOXYETHANOL-1,1,2,2-D4 |
Fórmula molecular |
C3H8O2 |
Peso molecular |
80.119 |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-methoxyethanol |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 |
Clave InChI |
XNWFRZJHXBZDAG-RRVWJQJTSA-N |
SMILES |
COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



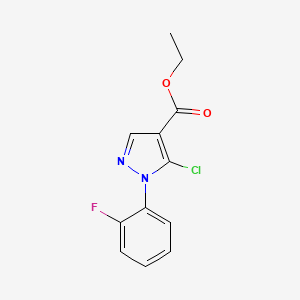
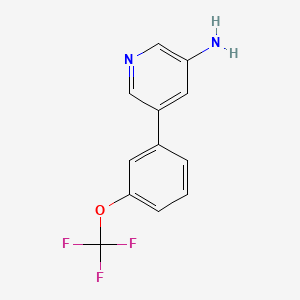
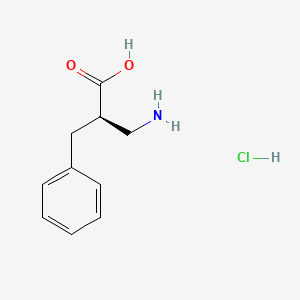
![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)

![56,60:2/'/',3/'/'][5,6]fullerene-C60-Ih](/img/structure/B594583.png)
